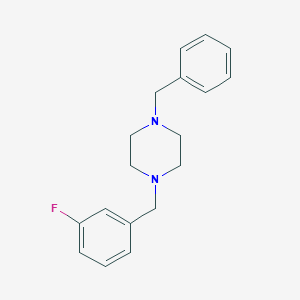

1-Benzyl-4-(3-fluorobenzyl)piperazine

説明

BenchChem offers high-quality 1-Benzyl-4-(3-fluorobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(3-fluorobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C18H21FN2 |

|---|---|

分子量 |

284.4 g/mol |

IUPAC名 |

1-benzyl-4-[(3-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C18H21FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |

InChIキー |

ZNKGOVPCHWWYBM-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)F |

正規SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)F |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to 1-Benzyl-4-(3-fluorobenzyl)piperazine: Synthesis, Characterization, and Potential Applications

Abstract

This guide provides a comprehensive technical overview of 1-Benzyl-4-(3-fluorobenzyl)piperazine, a disubstituted piperazine derivative. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a novel or less-common research chemical, its synthesis and properties can be reliably inferred from established chemical principles and data on analogous structures. This document outlines a robust synthetic protocol for its preparation via N-alkylation, details methodologies for its structural elucidation and purification, and explores its potential pharmacological significance based on the known activities of related benzylpiperazine and fluorobenzylpiperazine compounds. The content herein is intended to equip researchers with the foundational knowledge required to synthesize, characterize, and investigate this compound for applications in medicinal chemistry and drug discovery.

Introduction and Structural Context

The piperazine ring is a prolific scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, and antihistaminic effects.[1][2][3] The versatility of the piperazine nucleus stems from its ability to be substituted at its two nitrogen atoms (N1 and N4), allowing for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets.[4]

1-Benzyl-4-(3-fluorobenzyl)piperazine is an unsymmetrically disubstituted piperazine featuring a benzyl group at one nitrogen and a 3-fluorobenzyl group at the other. The benzylpiperazine (BZP) moiety is known for its stimulant and euphoric properties, acting as a serotonergic agonist.[2][5] The introduction of a fluorine atom onto the second benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, or alter pharmacokinetic profiles. This guide provides a detailed exploration of this specific chemical entity.

Table 1: Physicochemical Properties of Key Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzylpiperazine | 2759-28-6 | C₁₁H₁₆N₂ | 176.26[5] |

| 1-(3-Fluorobenzyl)piperazine | 55513-19-4 | C₁₁H₁₅FN₂ | 194.25 |

| 1-Benzyl-4-(3-fluorobenzyl)piperazine (Predicted) | Not readily available | C₁₈H₂₁FN₂ | 284.37 |

Synthetic Pathway: N-Alkylation of 1-Benzylpiperazine

The synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine can be efficiently achieved through the nucleophilic substitution reaction between 1-benzylpiperazine and 3-fluorobenzyl halide (e.g., chloride or bromide). This is a standard N-alkylation procedure for secondary amines.[6]

The primary challenge in synthesizing unsymmetrically disubstituted piperazines is controlling the selectivity to avoid mixtures of mono- and di-substituted products, as well as the formation of the symmetrically disubstituted compound.[6][7] Starting with a monosubstituted piperazine, such as 1-benzylpiperazine, simplifies the process significantly, as only one secondary amine is available for alkylation.

Experimental Protocol: Synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Objective: To synthesize 1-Benzyl-4-(3-fluorobenzyl)piperazine via N-alkylation.

Materials:

-

1-Benzylpiperazine (1.0 eq.)

-

3-Fluorobenzyl chloride (1.05 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzylpiperazine (1.0 eq.) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Alkylation: While stirring vigorously, add 3-fluorobenzyl chloride (1.05 eq.) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-Benzyl-4-(3-fluorobenzyl)piperazine.

-

Synthesis Workflow Diagram

Caption: N-alkylation workflow for the synthesis of the target compound.

Structural Elucidation and Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 1-Benzyl-4-(3-fluorobenzyl)piperazine.

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and 3-fluorobenzyl groups, as well as singlet or multiplet signals for the benzylic CH₂ protons and the piperazine ring protons. ¹⁹F NMR will confirm the presence of the fluorine atom.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will determine the molecular weight of the compound.[8][9] The fragmentation pattern can provide further structural information, with expected fragments corresponding to the loss of benzyl (m/z 91) or 3-fluorobenzyl moieties.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-N bonds, and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) can be used to assess the purity of the final compound and for quantitative analysis.[9]

Table 2: Predicted Analytical Data for 1-Benzyl-4-(3-fluorobenzyl)piperazine

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (benzyl & 3-fluorobenzyl rings), benzylic CH₂ signals, piperazine ring CH₂ signals. |

| ¹³C NMR | Aromatic, benzylic, and piperazine carbon signals. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the benzyl ring. |

| MS (EI) | Molecular ion peak (M⁺) at m/z 284. Key fragments may include m/z 193, 175, 109, 91. |

| FT-IR (cm⁻¹) | ~3050-3000 (Aromatic C-H), ~2950-2800 (Aliphatic C-H), ~1600 (Aromatic C=C), ~1250-1000 (C-N and C-F). |

Potential Pharmacological Activity and Biological Significance

The pharmacological profile of 1-Benzyl-4-(3-fluorobenzyl)piperazine is likely influenced by both of its substituent groups.

-

Stimulant and Psychoactive Properties: The core benzylpiperazine structure is a known central nervous system stimulant that primarily affects dopamine, serotonin, and noradrenaline neurotransmission.[2] It is plausible that the target compound will retain some of these stimulant properties.

-

Modulation by the 3-Fluorobenzyl Group: The addition of the 3-fluorobenzyl group could modulate this activity. Fluorine substitution can alter the compound's lipophilicity, metabolic stability, and binding affinity for various receptors and transporters. Phenylpiperazine derivatives are known to have a wide range of effects on the central nervous system, and the specific substitution pattern is critical to their activity.[10]

-

Therapeutic Potential: Many piperazine derivatives are investigated for therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics.[2] The combination of the benzyl and fluorobenzyl moieties could lead to a unique pharmacological profile worthy of investigation for various neurological or psychiatric conditions.

Potential Signaling Pathway Involvement

Caption: Hypothetical interaction with monoamine transporters.

Conclusion

1-Benzyl-4-(3-fluorobenzyl)piperazine represents an interesting target for chemical synthesis and pharmacological investigation. While not a cataloged compound, its preparation is straightforward using established N-alkylation methods. This guide provides a solid framework for its synthesis, purification, and characterization. The predicted biological activity, based on its structural components, suggests potential as a CNS-active agent. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). National Institute of Justice. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). PubMed. [Link]

-

Synthesis of 1-Benzylpiperazine (BzP/A2). (n.d.). Designer-drug.com. [Link]

-

Design and synthesis of substituted (1-(benzyl)-1 H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. (2020). PubMed. [Link]

-

1-benzylpiperazine. (n.d.). Organic Syntheses. [Link]

-

Jakubowska, A., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. [Link]

-

1-Benzylpiperazine. (n.d.). PubChem. [Link]

-

4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. (n.d.). Chemical-Suppliers.com. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targeting of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Executive Summary

1-Benzyl-4-(3-fluorobenzyl)piperazine (hereafter referred to as 3-F-DBZP ) represents a specific lipophilic modification of the dibenzylpiperazine (DBZP) scaffold. While its parent compound, 1-benzylpiperazine (BZP), is a well-documented monoamine releaser with stimulant properties, the addition of a second benzyl group—specifically utilizing a 3-fluorobenzyl moiety—fundamentally shifts the pharmacological profile.

This guide delineates the transition of 3-F-DBZP from a monoaminergic agent to a high-affinity Sigma-1 Receptor (σ1R) Modulator and Calcium Channel Blocker . The 3-fluoro substitution is a critical medicinal chemistry optimization, designed to enhance metabolic stability against cytochrome P450 oxidation while increasing lipophilicity for blood-brain barrier (BBB) penetration.

Part 1: Primary Therapeutic Target – The Sigma-1 Receptor (σ1R)[1]

Mechanism of Action: The Chaperone Hypothesis

The primary therapeutic target for 3-F-DBZP is the Sigma-1 Receptor (σ1R) , an intracellular chaperone protein localized at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

Unlike BZP, which acts on cell surface transporters (DAT/NET), the bulky, hydrophobic nature of 3-F-DBZP facilitates intracellular accumulation. Upon binding to σ1R, 3-F-DBZP modulates the receptor's chaperone activity.

-

Resting State: σ1R forms a complex with the chaperone BiP (Binding immunoglobulin Protein) at the MAM.

-

Activation/Modulation: Ligand binding causes σ1R to dissociate from BiP.

-

Effect: The free σ1R interacts with IP3 Receptors (IP3R) , stabilizing them to ensure proper Ca²⁺ transfer from the ER to the mitochondria. This is critical for cellular bioenergetics and preventing ER stress-induced apoptosis.

Therapeutic Indications

Based on the dibenzylpiperazine scaffold's established SAR (Structure-Activity Relationship), 3-F-DBZP is positioned for the following indications:

-

Neuropathic Pain (Antagonist Mode): σ1R antagonists block the sensitization of nociceptors. 3-F-DBZP's lipophilicity allows it to access spinal σ1Rs, potentially inhibiting central sensitization in conditions like diabetic neuropathy.

-

Cocaine Toxicity Mitigation: DBZP derivatives have been shown to mitigate cocaine-induced convulsions and lethality. This is mediated by blocking the σ1R-dependent amplification of dopaminergic signaling.

-

Neuroprotection: By modulating ER-mitochondria Ca²⁺ flux, 3-F-DBZP can prevent mitochondrial calcium overload, a key driver of neurodegeneration in ischemia and Alzheimer's disease.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of 3-F-DBZP at the ER-Mitochondria interface.

Caption: 3-F-DBZP binds the Sigma-1/BiP complex, releasing active Sigma-1 to stabilize IP3 receptors and regulate mitochondrial calcium flux.[1][2]

Part 2: Secondary Targets & Safety Pharmacology

Calcium Channel Blockade (L-type/T-type)

Structurally similar piperazines (e.g., Lomerizine, Flunarizine) are potent calcium channel blockers. The 3-fluorobenzyl group enhances the molecule's ability to interact with the hydrophobic pockets of voltage-gated Ca²⁺ channels (VGCCs).

-

Therapeutic Relevance: Migraine prophylaxis (cerebral vasodilation) and potential anti-epileptic activity.

hERG Channel Liability

A critical safety consideration for all lipophilic benzyl-amines is the blockade of the hERG potassium channel (Kv11.1), which can lead to QT interval prolongation.

-

Risk: High. The flexible piperazine linker and two aromatic rings pharmacophore align with known hERG blockers.

-

Mitigation: The 3-fluoro substitution decreases basicity (pKa) slightly compared to the unsubstituted benzyl, which may reduce hERG affinity, but this must be empirically validated.

Comparative Pharmacology Table

| Feature | 1-Benzylpiperazine (BZP) | 1-Benzyl-4-(3-fluorobenzyl)piperazine (3-F-DBZP) |

| Primary Target | DAT / NET (Transporters) | Sigma-1 Receptor (σ1R) |

| Mechanism | Monoamine Releaser | Chaperone Modulator / Ca²⁺ Blocker |

| Effect | Stimulant / Euphoric | Neuroprotective / Antinociceptive |

| Lipophilicity (cLogP) | ~1.5 (Moderate) | ~3.8 (High - Excellent CNS Penetration) |

| Metabolic Stability | Moderate (Ring hydroxylation) | Enhanced (F blocks para/meta oxidation) |

| Abuse Potential | High | Low (Non-stimulant) |

Part 3: Experimental Protocols for Validation

Protocol: Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine the binding affinity (

Materials:

-

Source Tissue: Guinea pig brain membranes (rich in σ1R).

-

Radioligand:

(Specific σ1R agonist). -

Non-specific blocker: Haloperidol (10 µM).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

for 15 min at 4°C. Resuspend pellet. -

Incubation: In a 96-well plate, add:

-

50 µL Membrane suspension (20-50 µg protein).

-

25 µL

(Final conc. 2 nM). -

25 µL 3-F-DBZP (Concentration range:

to

-

-

Equilibrium: Incubate for 120 minutes at 37°C to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Quantification: Wash filters

with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -

Analysis: Plot displacement curves and calculate

and

Protocol: Microsomal Stability Assay

Objective: Verify if the 3-fluoro substitution improves metabolic half-life (

Methodology:

-

Reaction Mix: Incubate 1 µM 3-F-DBZP with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion and potential N-dealkylation metabolites.

Part 4: References

-

Foster, D. J., et al. (2003).[2] Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Drug and Alcohol Dependence. Link

-

Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link

-

Prezzavento, O., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.[3] Link[3]

-

Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of mitochondrial metabolism and neuroprotection. Biological Psychiatry. Link

-

Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Reference for Piperazine Scaffold Pharmacology). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Hazard Landscape of Benzyl-Fluorobenzyl Piperazine Analogs

A Technical Safety & Handling Guide for Research Applications

Introduction: The Data Gap in Novel Scaffolds

Benzylpiperazine (BZP) and its fluorinated analogs (e.g., 1-(4-fluorobenzyl)piperazine, 4-F-BZP) occupy a complex niche in chemical research. They serve as versatile building blocks for antihistamines and antidepressants, yet they simultaneously exist as "grey market" New Psychoactive Substances (NPS).

The Core Problem: Standard Safety Data Sheets (SDS) for these analogs are often generic or nonexistent.[1] Commercial suppliers frequently provide "blanket" safety data based on the parent piperazine, ignoring the specific toxicological shifts introduced by the benzyl and fluorine moieties.

This guide bridges that gap. It synthesizes established toxicological data with Structure-Activity Relationship (SAR) logic to provide a rigorous, self-validating safety protocol.[1]

Chemical Identity & Physical Hazard Profiling[1][2][3]

The safety profile of these analogs is strictly dictacted by their physical form.[1] You must distinguish between the Free Base and the Salt (usually Hydrochloride).[1]

Comparative Hazard Matrix[1]

| Feature | Free Base (Liquid/Oil) | Hydrochloride Salt (Solid) |

| Physical State | Viscous liquid or low-melting solid | Crystalline powder |

| pH (1% soln) | 10.5 - 11.5 (Strongly Basic) | 5.0 - 6.5 (Weakly Acidic) |

| Primary GHS Hazard | Skin Corr.[1][2] 1B (H314) : Causes severe burns.[1] | Skin Irrit. 2 (H315) : Causes skin irritation.[1][3][4] |

| Vapor Pressure | Moderate (Volatile amines) | Negligible (Non-volatile) |

| Handling Risk | High (Inhalation/Corrosion) | Moderate (Dust inhalation) |

The Fluorine Effect (SAR Analysis)

Adding a fluorine atom to the benzyl ring (2-F, 3-F, or 4-F) significantly alters the physicochemical properties compared to unsubstituted BZP:

-

Lipophilicity: Fluorination increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.[1] This implies higher potency and lower effective toxic doses compared to BZP.[1]

-

Metabolic Stability: The C-F bond is strong, blocking metabolic oxidation at that specific position (para-blockade in 4-F-BZP), potentially redirecting metabolism to the piperazine ring or extending half-life.[1]

"Virtual" SDS: Hazard Identification

Since a specific SDS may be unavailable, use this derived classification for 1-(4-fluorobenzyl)piperazine and similar analogs.

Signal Word: DANGER (Free Base) / WARNING (Salt)[1]

Hazard Statements (GHS):

-

H302: Harmful if swallowed (Acute Tox. 4).[1][3] Rationale: BZP analogs are CNS stimulants; overdose leads to seizures.

-

H314 (Base only): Causes severe skin burns and eye damage.[1]

-

H373: May cause damage to organs (CNS, Kidneys) through prolonged or repeated exposure.[1]

Toxicological & Metabolic Profile[7][8]

Understanding the biological fate of these compounds is critical for safety assessment.[1]

Mechanism of Action

These analogs act as monoamine releasers .[1] They reverse the dopamine and norepinephrine transporters (DAT/NET), flooding the synaptic cleft.

-

Acute Risk: Tachycardia, hypertension, agitation, and tonic-clonic seizures.[1]

-

4-F-BZP Specifics: The para-fluorine substitution mimics the serotonergic enhancement seen in compounds like 4-FA (4-fluoroamphetamine), potentially increasing serotonin syndrome risk compared to BZP.[1]

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the role of Cytochrome P450 enzymes.

Figure 1: Predicted metabolic pathway for fluorobenzyl piperazines. Note that unlike aliphatic fluorine, the aromatic fluorine is resistant to metabolism, prolonging the parent compound's lipophilic nature.

Experimental Handling & Controls

Engineering Controls

-

Free Base Handling: MUST be performed in a certified chemical fume hood.[1] The amine vapors are corrosive to mucous membranes.[1]

-

Powder Handling: Use a localized exhaust or a powder containment hood (HEPA filtered) to prevent inhalation of potent CNS-active dust.[1]

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile is generally sufficient for salts.[1] For the Free Base , use Laminate Film (Silver Shield) or double-gloved Nitrile (minimum 0.11mm thickness) due to the high permeation potential of lipophilic amines.[1]

-

Respiratory: If handling outside a hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Base + Particulate).[1]

Synthesis Workflow & Safety Checkpoints

The following workflow details the critical safety decision points during synthesis or purification.

Figure 2: Decision logic for handling and spill response based on chemical form.[1]

Emergency Protocols

First Aid

-

Inhalation: Move to fresh air immediately. If the free base was inhaled, monitor for delayed pulmonary edema (up to 24 hours).

-

Skin Contact (Base): Immediate flushing with water for 15 minutes.[1] Do not use vinegar on skin burns (exothermic reaction risk); use water only.[1]

-

Ingestion: Do not induce vomiting. These compounds are seizuregenic; vomiting can lead to aspiration during a seizure.[1] Administer activated charcoal if conscious.[1]

Medical Surveillance[1]

-

Target Organs: Heart (arrhythmia), CNS (seizures), Kidneys.[1]

-

Antidote: No specific antidote.[1] Treat sympathomimetic toxicity with benzodiazepines (for agitation/seizures) and cooling measures (for hyperthermia).

Disposal Considerations

-

Waste Stream: Nitrogen-containing organic waste.[1]

-

Method: High-temperature incineration equipped with a scrubber.[1]

-

Do not dispose of down the drain.[1] These compounds are ecotoxic and stable in water.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(4-fluorobenzyl)piperazine.[1] (General Read-Across Framework).[1] Retrieved from [Link]

-

Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine.[1][7] Clinical Toxicology.[1] Retrieved from [Link]

-

World Health Organization (2012). Benzylpiperazine (BZP) Critical Review Report.[1] Expert Committee on Drug Dependence.[1] Retrieved from [Link]

Sources

- 1. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 1-(3-Fluorobenzyl)piperazine via Reductive Amination

Abstract & Strategic Rationale

The synthesis of 1-(3-fluorobenzyl)piperazine represents a classic challenge in medicinal chemistry: the selective mono-alkylation of a symmetric diamine.[1] This scaffold is a privileged pharmacophore, serving as a key intermediate for various serotonergic and dopaminergic ligands.

Direct alkylation using benzyl halides often leads to uncontrolled poly-alkylation (formation of bis-benzyl species).[1] To circumvent this, this protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB) .[2]

Why this protocol?

-

Selectivity: STAB is a mild hydride donor that reduces iminium ions significantly faster than aldehydes or ketones, preventing side reactions.

-

Stoichiometry Control: We employ a "high-dilution, excess-amine" strategy to statistically favor mono-substitution.[1][2]

-

Operational Simplicity: A one-pot procedure at room temperature (Abdel-Magid protocol).

Mechanistic Insight & Reaction Engineering

The reaction proceeds through the formation of a carbinolamine, dehydration to an iminium ion, and irreversible reduction to the amine.

Reaction Pathway

The electrophilic carbon of 3-fluorobenzaldehyde is attacked by the nucleophilic nitrogen of piperazine.[1][3] The resulting iminium species is the substrate for reduction.[3][4]

Figure 1: Mechanistic pathway highlighting the critical reduction step and the risk of bis-alkylation.[1]

Reagent Selection Justification

| Reagent | Role | Selection Logic |

| 3-Fluorobenzaldehyde | Electrophile | The fluorine atom at the meta position is electron-withdrawing, slightly increasing the electrophilicity of the carbonyl carbon compared to benzaldehyde, facilitating rapid imine formation.[1] |

| Piperazine | Nucleophile | Used as the free base. Critical: Must be used in 4-5 equivalents excess to ensure the aldehyde always encounters unreacted piperazine, preventing the product (secondary amine) from reacting again. |

| NaBH(OAc)₃ (STAB) | Reducing Agent | Unlike NaBH₄, STAB does not reduce aldehydes/ketones appreciably at neutral pH. It selectively reduces the protonated iminium ion. |

| Acetic Acid (AcOH) | Catalyst | Promotes the dehydration step (carbinolamine |

| 1,2-Dichloroethane (DCE) | Solvent | The standard solvent for STAB reactions due to solubility and non-coordinating nature. DCM or THF are valid alternatives.[2][5] |

Detailed Experimental Protocol

Materials & Safety[1]

-

Precaution: STAB releases hydrogen gas upon reaction and quenching.[1] Ensure proper ventilation.[1]

-

Precaution: 3-Fluorobenzaldehyde is an irritant.[1]

-

Stoichiometry: 1.0 eq Aldehyde : 4.0 eq Piperazine : 1.5 eq STAB.[1]

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Piperazine (3.44 g, 40.0 mmol, 4.0 equiv) in 1,2-Dichloroethane (DCE) (40 mL).

-

Note: Piperazine may not fully dissolve immediately; this is acceptable.[1]

-

-

Addition of Aldehyde:

-

Add 3-Fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv) to the stirring amine mixture.

-

Add Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).

-

Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 30 minutes to allow imine/iminium formation equilibrium.

-

-

Reductive Step:

-

Cool the mixture slightly (0°C is optional but recommended for scale-up) or maintain at RT.

-

Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) in 3 portions over 10 minutes.

-

Caution: Gas evolution (H₂) will occur.[1] Do not seal the vessel tightly; use a bubbler or needle vent.

-

-

Reaction Monitoring:

-

Stir at RT for 4–16 hours.

-

TLC Check: Silica gel, 10% MeOH in DCM. Stain with Ninhydrin (amines) or UV (aromatic). The aldehyde spot (high Rf) should disappear.

-

-

Quench:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose the boron complex.

-

Purification & Isolation Strategy

The crude reaction mixture contains:

-

Target Product (Mono-amine).

-

Excess Piperazine (Diamine, highly water-soluble).[1]

-

Boron salts (Water-soluble).[1]

-

Trace Bis-alkylated byproduct (Organic soluble).[1]

We utilize a pH-Switch Extraction to isolate the pure product.

Figure 2: Workup workflow emphasizing the removal of excess piperazine via aqueous partitioning.

Purification Protocol

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the layers.

-

Piperazine Removal (Critical): The excess piperazine is highly soluble in water. Wash the organic (DCE) layer 3 times with water (3 x 30 mL) and once with brine.

-

Note: This step effectively removes 95%+ of the unreacted piperazine.[1]

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Polish (Optional): If high purity is required, the amine can be converted to its hydrochloride salt.

-

Dissolve oil in minimal EtOH.

-

Add HCl in Et₂O (2M).

-

Precipitate the salt, filter, and wash with cold ether.

-

Analytical Validation

To confirm the identity of 1-(3-fluorobenzyl)piperazine :

-

1H NMR (CDCl₃, 400 MHz):

- 7.2-6.9 (m, 4H, Aromatic protons). Look for the characteristic splitting pattern of the 3-fluoro substitution.[1]

- 3.5 (s, 2H, Benzylic -CH ₂-N).[1]

- 2.9 (t, 4H, Piperazine ring protons adjacent to NH).

- 2.4 (br s, 4H, Piperazine ring protons adjacent to Benzyl).

- 1.8 (s, 1H, -NH , broad, exchangeable).

-

Mass Spectrometry (ESI+):

-

Calculated MW: 194.25 Da.

-

Observed [M+H]+: 195.25.[1]

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][6][7] Organic Reactions, 59, 1-714.[1]

-

PubChem Compound Summary . (n.d.). 1-(3-Fluorobenzyl)piperazine (CAS 359-75-1).[1] National Center for Biotechnology Information.

Sources

- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sanad.iau.ir [sanad.iau.ir]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. scribd.com [scribd.com]

Application Note: 1-Benzyl-4-(3-fluorobenzyl)piperazine as a High-Value Medicinal Chemistry Scaffold

Executive Summary

This guide details the utility, synthesis, and application of 1-Benzyl-4-(3-fluorobenzyl)piperazine (hereafter referred to as BFBP ) as a scaffold in medicinal chemistry. Belonging to the class of privileged structures, the N,N'-disubstituted piperazine core serves as a versatile linker in neuropharmacology, oncology, and dermatology.

The 3-fluorobenzyl moiety specifically imparts metabolic resistance against P450-mediated oxidation while modulating lipophilicity (

Chemical Profile & Pharmacophore Analysis[1][2]

Physicochemical Properties[3]

-

IUPAC Name: 1-benzyl-4-[(3-fluorophenyl)methyl]piperazine

-

Molecular Formula:

-

Molecular Weight: 284.37 g/mol

-

Predicted LogP: ~3.8 (Lipophilic, CNS penetrant)

-

pKa (Piperazine nitrogens): ~7.8 and ~4.5 (Predominantly monocationic at physiological pH)

The "Fluorine Effect" in Scaffold Design

The substitution of hydrogen with fluorine at the meta (3-) position of the benzyl ring is a strategic medicinal chemistry tactic:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic hydroxylation at a metabolically susceptible site.

-

Conformational Bias: The 3-fluoro substituent influences the preferred conformation of the benzyl ring relative to the piperazine chair, potentially locking the molecule into a bioactive orientation for receptor binding (e.g., Sigma-1 or Dopamine D2).

-

Electronic Modulation: Fluorine withdraws electron density, lowering the pKa of the proximal nitrogen slightly, which can improve oral bioavailability by reducing lysosomal trapping.

Medicinal Chemistry Applications

Neuropharmacology (Sigma & Dopamine Receptors)

The Benzyl-Piperazine-Benzyl motif is the classic pharmacophore for Sigma-1 (

-

Mechanism: The basic nitrogen (protonated at pH 7.4) forms a salt bridge with Asp126 in the

receptor, while the two aromatic wings engage in -

Application: BFBP derivatives are explored as neuroprotective agents, antidepressants, and treatments for neuropathic pain.

Oncology (PARP & Kinase Inhibition)

While often associated with CNS targets, this scaffold also appears in fragment-based drug discovery for:

-

PARP Inhibitors: The piperazine ring mimics the nicotinamide ribose binding moiety.

-

Tyrosinase Inhibitors: Recent studies identify 4-(fluorobenzyl)piperazine fragments as potent tyrosinase inhibitors for treating hyperpigmentation and melanoma [1].[1]

Experimental Protocol: Modular Synthesis

Objective: Synthesize 1-Benzyl-4-(3-fluorobenzyl)piperazine with >95% purity using a convergent alkylation strategy.

Reaction Scheme (Logic Flow)

Figure 1: Convergent synthesis pathway for BFBP via nucleophilic substitution.

Step-by-Step Procedure

Materials:

-

1-Benzylpiperazine (1.0 equiv, 10 mmol, 1.76 g)

-

3-Fluorobenzyl bromide (1.1 equiv, 11 mmol, 2.08 g)

-

Potassium Carbonate (

), anhydrous (2.0 equiv, 20 mmol, 2.76 g) -

Acetonitrile (MeCN), anhydrous (30 mL)

-

Ethyl Acetate (EtOAc) and Hexanes for chromatography.

Execution:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzylpiperazine in 30 mL of MeCN.

-

Base Addition: Add

in a single portion. Stir for 10 minutes at room temperature to ensure suspension. -

Alkylation: Add 3-Fluorobenzyl bromide dropwise over 5 minutes.

-

Note: The reaction is exothermic; mild cooling (water bath) may be required if scaling up >10g.

-

-

Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours.

-

Monitor: Check progress via TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf) should disappear.

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil.

-

-

Purification (Acid-Base Extraction - "The Cleanup"):

-

Dissolve the crude oil in Dichloromethane (DCM) (50 mL).

-

Wash with 1M NaOH (2 x 30 mL) to remove any unreacted benzyl bromide (hydrolyzed to alcohol) or acidic impurities.

-

Extract the organic layer with 1M HCl (3 x 30 mL). The product moves to the aqueous phase.

-

Wash the combined acidic aqueous layer with Ether (2 x 30 mL) to remove non-basic impurities.

-

Basify the aqueous layer to pH ~12 using 4M NaOH (cool in ice bath).

-

Extract the liberated free base back into DCM (3 x 40 mL).

-

Dry over

, filter, and concentrate.

-

Yield Expectation: 80–90% as a pale yellow oil.[2] Storage: Convert to dihydrochloride salt (using HCl in diethyl ether) for long-term stability at -20°C.

Analytical Characterization (Self-Validation)

To ensure the scaffold is correctly synthesized, verify the following diagnostic NMR signals.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Piperazine Ring | 2.30 – 2.60 | Broad Singlet / Multiplet | 8H | Characteristic "roofing" effect of piperazine. |

| Benzylic | 3.50 | Singlet | 2H | Attached to unsubstituted phenyl. |

| Benzylic | 3.52 | Singlet | 2H | Attached to 3-fluorophenyl. |

| Aromatic (Unsub) | 7.20 – 7.35 | Multiplet | 5H | Standard phenyl pattern. |

| Aromatic (3-Fluoro) | 6.90 – 7.10 | Multiplet | 3H | Distinct splitting due to H-F coupling ( |

| Aromatic (3-Fluoro) | 7.25 | Multiplet | 1H | The C5 proton (often overlapped). |

Validation Check: The presence of two distinct benzylic singlets around 3.5 ppm confirms the asymmetric disubstitution. If only one singlet is seen, you may have symmetric bis-alkylation (impurity).

Structure-Activity Relationship (SAR) Strategy

When using BFBP as a scaffold, modifications should follow this logic map to tune biological activity.

Figure 2: Strategic modification points on the BFBP scaffold for lead optimization.

References

-

Deluca, L. et al. (2019).[1] "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors." European Journal of Medicinal Chemistry.

-

Vibrant Pharma. "1-(3-Fluorobenzyl)piperazine; 1-[(3-Fluorophenyl)methyl]piperazine - Product Data."[3]

-

Sigma-Aldrich. "1-(4-Fluorobenzyl)piperazine Product Information."[4]

-

Menear, K. A. et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[5] Journal of Medicinal Chemistry.

-

Gan, L. L. et al. (2010).[6] "Synthesis and biological evaluation of novel piperazine derivatives as potential antimicrobial agents." ResearchGate Review.

Sources

- 1. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note: A Guide to the Selective Benzylation of Piperazine at the N4 Position

Introduction: The Significance of Mono-N-Substituted Piperazines

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2][3] Its incorporation into drug candidates often enhances critical pharmacokinetic properties such as aqueous solubility, bioavailability, and receptor affinity.[3][4] Specifically, 1-benzyl-4-substituted or 1-aryl-4-benzyl piperazines are key intermediates in the synthesis of compounds across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][5][6]

The challenge, however, lies in the chemical symmetry of the parent piperazine molecule. Both nitrogen atoms are secondary amines with similar basicity and nucleophilicity, making selective mono-functionalization difficult.[7] Uncontrolled reactions with a benzylating agent typically yield a mixture of the desired N-monobenzylated product, the undesired N,N'-dibenzylated byproduct, and unreacted starting material, necessitating complex and often inefficient purification steps.

This guide provides a comprehensive overview of field-proven strategies for achieving high selectivity for the N4 position (or N1, as the molecule is symmetrical prior to the first substitution) during benzylation. We will delve into the mechanistic principles behind each approach, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

The Challenge of Selectivity: A Mechanistic Perspective

The direct alkylation of piperazine with a benzyl halide is an SN2 reaction. After the first benzylation, the remaining secondary amine on the N-benzylpiperazine product is still nucleophilic and can react with another molecule of the benzyl halide to form the disubstituted product. The relative rates of the first and second alkylation determine the product distribution. Several factors influence this, including:

-

Basicity vs. Nucleophilicity: While the two nitrogens of piperazine are equivalent, once mono-benzylated, the electronic properties change. The electron-donating nature of the first benzyl group can subtly influence the basicity of the second nitrogen, but often the primary factor becomes steric hindrance.

-

Steric Effects: The presence of a bulky group on one nitrogen can sterically hinder the approach of an electrophile to that same nitrogen, but it has a less pronounced effect on the distal nitrogen atom.[8][9][10] However, the mono-benzylated product itself is larger than piperazine, which can influence reaction kinetics.

-

Reaction Conditions: Temperature, solvent, and the nature of the base used can all shift the equilibrium and reaction rates, favoring either mono- or di-alkylation.

To overcome these challenges, chemists have developed robust strategies that manipulate these factors to achieve predictable and high-yielding mono-benzylation.

Core Strategies for Selective N4-Benzylation

Three primary strategies have proven to be highly effective and are widely adopted in both academic and industrial settings:

-

The Protecting Group Strategy: Temporarily blocking one nitrogen atom to force reaction at the other.

-

Reductive Amination: A one-pot reaction of piperazine with benzaldehyde and a selective reducing agent.

-

Stoichiometric and Kinetic Control: Carefully controlling reactant ratios and conditions to favor the first substitution.

The Protecting Group Strategy: A Robust and Versatile Approach

This is arguably the most reliable method for ensuring mono-substitution.[11] The workflow involves three distinct steps: protection, benzylation, and deprotection. The choice of protecting group is critical and is dictated by its stability to the benzylation conditions and the orthogonality of its removal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 9. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine. Our focus is on diagnosing common issues, understanding the underlying chemical principles, and providing actionable protocols to improve reaction yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of unsymmetrically disubstituted piperazines like 1-Benzyl-4-(3-fluorobenzyl)piperazine is typically achieved through two primary, reliable routes starting from 1-benzylpiperazine. The choice between these methods often depends on the availability of starting materials, desired purity profile, and scale of the reaction.

-

Direct N-Alkylation: This classic S_N2 reaction involves the nucleophilic attack of the secondary amine of 1-benzylpiperazine on an electrophilic carbon of a 3-fluorobenzyl halide (e.g., bromide or chloride). The reaction requires a base to neutralize the resulting hydrohalic acid.

-

Reductive Amination: This one-pot procedure involves the formation of an intermediate iminium salt from the reaction of 1-benzylpiperazine with 3-fluorobenzaldehyde. This intermediate is then reduced in situ by a hydride-based reducing agent to form the target secondary amine. This method is often preferred for its mild conditions and high selectivity.[1]

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Category 1: Low or No Product Conversion

Q: My TLC/LC-MS analysis shows only unreacted 1-benzylpiperazine after the recommended reaction time. What are the most likely causes?

A: This issue points to a failure in reaction initiation. The root cause depends on your chosen synthetic route.

-

For N-Alkylation:

-

Reagent Quality: Verify the purity and reactivity of your 3-fluorobenzyl halide. Benzyl halides can degrade over time, especially if exposed to moisture or light. Consider using a freshly opened bottle or purifying the reagent before use.

-

Insufficient Base: The base is critical for scavenging the HBr or HCl produced. If the base is weak, wet, or stoichiometrically insufficient, the reaction mixture will become acidic, protonating the starting amine and shutting down its nucleophilicity. We recommend using anhydrous potassium or cesium carbonate (at least 2 equivalents).[2]

-

Low Temperature: While high temperatures can cause side reactions, insufficient heat may lead to a prohibitively slow reaction rate. For a reaction with 3-fluorobenzyl bromide in acetonitrile, a temperature of 60-80°C is a good starting point.

-

-

For Reductive Amination:

-

Reducing Agent Inactivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) and other borohydride reagents are moisture-sensitive.[3] Use a freshly opened container or ensure your reagent has been stored in a desiccator.

-

Improper pH: Iminium ion formation is a pH-dependent equilibrium. The reaction is typically fastest under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can be beneficial, but strong acidic conditions will fully protonate the amine, preventing it from reacting with the aldehyde.[1]

-

Water Contamination: While not always detrimental in small amounts, excessive water can hydrolyze the iminium intermediate and consume the reducing agent. Ensure you are using anhydrous solvents.

-

Category 2: Significant Side Product Formation

Q: I'm observing a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. Is this a quaternary salt?

A: Yes, this is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the newly formed product, 1-benzyl-4-(3-fluorobenzyl)piperazine, acts as a nucleophile and attacks another molecule of the 3-fluorobenzyl halide.

-

Causality: The product is also a tertiary amine and remains nucleophilic. This side reaction is favored by high concentrations of the alkylating agent, elevated temperatures, and prolonged reaction times.

-

Solutions:

-

Control Stoichiometry: Use the 3-fluorobenzyl halide as the limiting reagent, or at a ratio no greater than 1.05 equivalents relative to 1-benzylpiperazine.

-

Slow Addition: Add the alkylating agent dropwise to the heated reaction mixture containing the amine and base. This keeps the instantaneous concentration of the halide low, favoring the reaction with the more abundant secondary amine.

-

Moderate Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

-

Q: In my reductive amination, I'm seeing a lot of 3-fluorobenzyl alcohol. How can I prevent this?

A: The formation of 3-fluorobenzyl alcohol indicates that the reducing agent is reducing the aldehyde starting material before it can form the iminium ion with the piperazine.

-

Causality: This is common with more reactive reducing agents like sodium borohydride (NaBH₄) if the reaction conditions are not carefully controlled. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to be a milder reducing agent that reacts much faster with the protonated iminium intermediate than with the starting aldehyde.[4]

-

Solutions:

-

Use NaBH(OAc)₃: This is the most straightforward solution. It is the reagent of choice for most reductive aminations.

-

Pre-stir (Iminium Formation): If using a different reducing agent, allow the 1-benzylpiperazine and 3-fluorobenzaldehyde to stir together in the solvent (e.g., methanol or DCE) for 30-60 minutes before adding the reducing agent.[1] This allows the iminium equilibrium to be established.

-

Control Temperature: Add the reducing agent slowly at a low temperature (0°C) to control its reactivity.

-

Category 3: Purification Challenges

Q: My product and the 1-benzylpiperazine starting material are co-eluting during column chromatography.

A: This is a common issue as both molecules have similar polarities.

-

Chromatography Optimization: Try a less polar solvent system. A shallow gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol (1-3%) containing 0.5% triethylamine (to prevent tailing), may provide better separation.

-

Acid-Base Extraction: This is a highly effective alternative for separating basic amines.

-

Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

-

Extract the organic layer with 1M aqueous HCl. Both your product and the starting material will move into the aqueous layer as hydrochloride salts.

-

Wash the organic layer (which contains non-basic impurities) and discard it.

-

Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >12.

-

Extract the now basic aqueous layer multiple times with fresh ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.[5]

-

Section 3: Optimized Experimental Protocols

Protocol A: Direct N-Alkylation

This protocol is robust and utilizes common laboratory reagents.

Materials:

-

1-Benzylpiperazine (1.0 eq)

-

3-Fluorobenzyl bromide (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-benzylpiperazine and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile via syringe under an inert atmosphere (N₂ or Argon).

-

Begin vigorous stirring and heat the suspension to 70°C.

-

In a separate vial, dissolve 3-fluorobenzyl bromide in a small amount of anhydrous acetonitrile.

-

Add the 3-fluorobenzyl bromide solution dropwise to the heated suspension over 20-30 minutes.

-

Maintain the reaction at 70°C and monitor its progress by TLC or LC-MS (typically 4-8 hours).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography or the acid-base extraction procedure described above.

Protocol B: Reductive Amination

This protocol is often higher yielding and produces fewer byproducts.

Materials:

-

1-Benzylpiperazine (1.0 eq)

-

3-Fluorobenzaldehyde (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous (approx. 0.1 M concentration)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-benzylpiperazine and 3-fluorobenzaldehyde.

-

Add anhydrous 1,2-dichloroethane and stir at room temperature for 30 minutes to facilitate iminium ion formation.

-

In one portion, add sodium triacetoxyborohydride to the stirring solution. The reaction may bubble slightly (H₂ evolution).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Section 4: Data Summary & Workflow Visualization

Table 1: Comparison of Synthetic Routes

| Parameter | Direct N-Alkylation | Reductive Amination |

| Typical Yield | 65-85% | 80-95% |

| Key Reagents | Alkyl Halide, Base | Aldehyde, Reducing Agent |

| Pros | Utilizes common reagents; straightforward setup. | Very high selectivity; mild conditions; often cleaner reaction profile.[1] |

| Cons | Risk of over-alkylation (quaternary salt formation); may require higher temperatures.[6] | Requires moisture-sensitive hydride reagents; aldehydes can be prone to oxidation. |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

- BenchChem. (2025).

- Lund, M. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

- D'Amico, A. D., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.

- Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Singh, P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

- Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.

- University of Michigan. (2008).

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

- ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.

- Arkivoc. (2008).

- Organic Chemistry Portal. (2010). Best Synthetic Methods: Reduction.

- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 4. Best Synthetic Methods: Reduction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

Removing unreacted benzyl chloride from piperazine reaction mixtures

Topic: Removing Unreacted Benzyl Chloride from Piperazine Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Safety Alert: Benzyl chloride is a potent lachrymator and a known genotoxic impurity (GTI).[1] All procedures described below must be performed in a functioning fume hood.

Strategic Overview: The Impurity Challenge

In the synthesis of N-benzylpiperazine derivatives, unreacted benzyl chloride (BnCl) poses a dual threat: it is a lachrymator that complicates handling and a Class 1 mutagenic impurity under ICH M7 guidelines.

Unlike the basic product (N-benzylpiperazine), BnCl is a neutral electrophile.[1] This chemical distinction is the lever we use for separation. While distillation is possible (BnCl bp: 179°C), it is often insufficient for reaching ppm-level compliance due to azeotrope formation or thermal instability.[1]

The Solution: A "Search and Destroy" approach combining chemical scavenging (to convert BnCl into a water-soluble species) with a pH-switching workup (to physically separate the species).[1]

Module 1: The "Phase-Switch" Workup (Primary Defense)

This protocol exploits the basicity of the piperazine nitrogen (

Experimental Protocol

Prerequisite: The reaction mixture typically contains the product (amine), unreacted BnCl (neutral), and excess piperazine.

-

Acidification (The Trap):

-

Organic Wash (The Purge):

-

Extract the acidic aqueous layer with a non-polar solvent (e.g., tert-Butyl methyl ether (TBME) or Dichloromethane).[1]

-

Critical Step: The BnCl partitions into the organic layer. The product remains in the aqueous layer.

-

Discard the organic layer (treat as halogenated waste). Repeat this wash 2x.[1]

-

-

Basification (The Release):

-

Final Extraction:

-

Extract the basic aqueous layer with your desired solvent (e.g., Ethyl Acetate or DCM).[2]

-

The product moves to the organic layer; inorganic salts remain in the water.

-

Visualization: Phase-Switch Logic

Caption: Logical flow of the acid-base extraction separating neutral BnCl from basic piperazine product.

Module 2: Chemical Scavenging (The "Polishing" Step)

If the extraction alone does not reduce BnCl to acceptable limits (e.g., < 10 ppm), use a chemical scavenger before the workup.

The Concept: React the remaining lipophilic BnCl with a highly water-soluble amine. This converts the BnCl into a hydrophilic ammonium salt that will not extract into the organic layer during the final step.

Recommended Scavengers

| Scavenger | Reactivity | Pros | Cons |

| Ethanolamine | High | Forms highly polar product; cheap.[1] | High bp; requires thorough water wash.[1] |

| Morpholine | High | Fast kinetics.[1] | Secondary amine; potential nitrosamine concerns (check regulations). |

| Ammonia (aq) | Medium | Excess flashes off easily.[1] | Slow reaction with BnCl if not heated.[1] |

Protocol: Ethanolamine Quench

-

Check Reaction Completion: Ensure the main reaction is finished by HPLC/TLC.

-

Add Scavenger: Add 0.2 - 0.5 equivalents (relative to starting BnCl) of Ethanolamine.

-

Heat: Stir at 50-60°C for 1-2 hours.

-

Proceed to Workup: The new byproduct (N-benzylethanolamine) is polar and will be removed during the aqueous washes or remain in the aqueous phase during extraction.

Visualization: Scavenging Mechanism

Caption: Conversion of lipophilic BnCl into a hydrophilic species via nucleophilic attack.

Troubleshooting & FAQs

Q1: I still see a Benzyl Chloride peak on GC/HPLC after the acid wash. Why?

A: This usually indicates the pH of your acid wash was not low enough, or the layers were not mixed vigorously enough.

-

Fix: Ensure the aqueous layer pH is < 2 . BnCl is slightly soluble in water; if the volume of the organic wash is too small, partitioning is inefficient. Use 3 washes of smaller volume rather than 1 large wash.

Q2: The layers are forming a stubborn emulsion.

A: Piperazine derivatives act as surfactants.[1]

-

Fix:

Q3: Can I just hydrolyze the BnCl with water?

A: Hydrolysis of BnCl is slow at neutral pH and room temperature.[1]

-

Insight: While base (NaOH) accelerates hydrolysis to Benzyl Alcohol, it also risks side reactions with your product.[1] Using an amine scavenger (Module 2) is faster and more chemically selective than relying on hydrolysis alone.[1]

Q4: What are the regulatory limits for Benzyl Chloride?

A: BnCl is a mutagenic carcinogen.[1] According to ICH M7 , if specific toxicity data exists (which it does for BnCl), the limit is derived from the TD50.[3]

-

Target: Generally, you must prove it is below the TTC (Threshold of Toxicological Concern) or the specific calculated limit, often requiring < 10-20 ppm in the final drug substance depending on the daily dose.

References

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][4] (2017).[1]

-

PubChem. Benzyl Chloride - Compound Summary.[1] National Library of Medicine.[1] [1]

-

Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press, 2nd Edition (2012).[1] (Standard reference for workup logic).

-

European Chemicals Agency (ECHA). Substance Information: Benzyl Chloride.[1][1]

Sources

Technical Support Center: Stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in Solution

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 1-Benzyl-4-(3-fluorobenzyl)piperazine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental and developmental stages. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in solution.

Q1: What are the primary factors that can affect the stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in solution?

A1: The stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in solution is primarily influenced by several factors:

-

pH: As a weak base due to the piperazine moiety, the compound's stability can be highly pH-dependent.[1] Acidic or basic conditions can catalyze degradation.

-

Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions.[1][2]

-

Temperature: Elevated temperatures can accelerate thermal degradation.[3]

-

Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation.[4]

-

Solvent: The choice of solvent can impact stability. Aqueous solutions, in particular, can facilitate hydrolytic and oxidative degradation.[1]

Q2: My experimental results with 1-Benzyl-4-(3-fluorobenzyl)piperazine are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[1] If you observe a decrease in expected potency, altered biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is crucial to investigate the stability of the compound under your specific experimental conditions. For maximal consistency, it is always recommended to use freshly prepared solutions. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Q3: What are the likely degradation pathways for 1-Benzyl-4-(3-fluorobenzyl)piperazine?

A3: Based on the structure of 1-Benzyl-4-(3-fluorobenzyl)piperazine, the following degradation pathways are plausible:

-

Oxidation: The tertiary amine nitrogens of the piperazine ring are the most likely sites for oxidation, leading to the formation of N-oxides.[2][4]

-

N-debenzylation: Cleavage of the benzyl or 3-fluorobenzyl groups from the piperazine nitrogen atoms can occur under certain stress conditions.

-

Ring Opening: While the piperazine ring is generally stable, under harsh conditions, ring-opening reactions can occur.[6]

-

Photodegradation: The aromatic rings (benzyl and fluorobenzyl) can absorb UV light, potentially leading to radical-mediated degradation pathways. The carbon-fluorine bond is generally strong, but the overall molecule's photostability can be influenced by the aromatic substituents.[7]

Q4: How can I improve the stability of my 1-Benzyl-4-(3-fluorobenzyl)piperazine solutions for storage?

A4: To enhance the stability of your solutions for short-term and long-term storage, consider the following strategies:

-

pH Optimization: Conduct a pH-stability profile to determine the optimal pH for your compound. Buffering the solution to this pH can significantly improve stability.[1]

-

Salt Formation: Formulating the compound as a salt (e.g., hydrochloride or citrate) can enhance its stability in solution.[1][8]

-

Use of Co-solvents: For aqueous formulations, adding co-solvents like ethanol or glycerin can reduce water activity and potentially slow down hydrolysis.[1]

-

Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]

-

Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.[1]

-

Low-Temperature Storage: Storing aliquots at -20°C or -80°C is a standard practice to minimize degradation.[5]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Sample

Symptoms:

-

Appearance of new peaks in the chromatogram that are not present in the reference standard.

-

A decrease in the peak area of the parent compound over time.

Possible Cause:

-

Degradation of 1-Benzyl-4-(3-fluorobenzyl)piperazine under the storage or experimental conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Step-by-Step Guidance:

-

System Suitability: First, ensure that the unexpected peak is not an artifact of the HPLC system, mobile phase, or sample vial. Inject a blank (solvent) to rule out system contamination.

-

Peak Characterization with LC-MS: The most effective way to identify an unknown peak is to use a mass spectrometer coupled with your HPLC system (LC-MS).[1] This will provide the molecular weight of the unknown compound.

-

Structural Elucidation with MS/MS: To gain insight into the structure of the degradant, perform tandem mass spectrometry (MS/MS).[1] Fragmenting the parent ion of the unknown peak will yield a fragmentation pattern that can help in its structural identification.

-

Forced Degradation Studies: By comparing the retention times and mass spectra of the unknown peak with those generated in a forced degradation study (see Protocol 1), you can often confirm its identity and the conditions under which it forms.[1]

Issue 2: Poor Separation Between the Parent Compound and Degradation Products in HPLC

Symptoms:

-

Co-eluting or partially resolved peaks for the parent compound and its degradants.

-

Inability to accurately quantify the parent compound and impurities.

Possible Cause:

-

Suboptimal HPLC method parameters for resolving structurally similar compounds.

Troubleshooting Steps:

-

Column Selection: While C18 columns are a common starting point, for piperazine derivatives, alternative stationary phases may provide better selectivity. Consider trying a C8, phenyl, or cyano column to achieve different separation mechanisms.[1]

-

Mobile Phase pH Adjustment: The retention of basic compounds like 1-Benzyl-4-(3-fluorobenzyl)piperazine is highly sensitive to the pH of the mobile phase. Experiment with different pH values of the aqueous component to optimize peak shape and resolution.[1]

-

Organic Modifier: Vary the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent in the mobile phase.[1]

-

Gradient Elution: If an isocratic method fails to provide adequate separation, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[1]

-

Use of Additives: Adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing for basic analytes by masking residual silanol groups on the stationary phase.[1]

Section 3: Experimental Protocols

This section provides detailed protocols for conducting stability studies on 1-Benzyl-4-(3-fluorobenzyl)piperazine.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This is a crucial step in understanding the intrinsic stability of the molecule.[9][10]

Materials:

-

1-Benzyl-4-(3-fluorobenzyl)piperazine

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC grade water, acetonitrile, and methanol

-

Calibrated oven and photostability chamber

Workflow Diagram:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DSpace [open.bu.edu]

- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From benzyl to fluorenyl: enhancing photostability and modulating optoelectronic properties of para-azaquinodimethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. onyxipca.com [onyxipca.com]

- 10. pharmtech.com [pharmtech.com]

Technical Guide: Column Chromatography Solvent Systems for Piperazine Separation

From: Dr. A. Chen, Senior Application Scientist To: Research & Development Division Subject: Optimization of Stationary & Mobile Phases for Piperazine Purification

Executive Summary

Piperazine derivatives present a classic chromatographic challenge: they are secondary amines with moderate basicity (

This guide moves beyond standard protocols to provide a mechanistic approach to solvent engineering, ensuring you achieve symmetrical peak shapes and high recovery rates.

Part 1: The "Golden Ratios" – Solvent System Selection

The most common error in purifying piperazines is increasing polarity (adding more Methanol) without addressing the acidity of the stationary phase. You must suppress the ionization of the piperazine or block the silanol sites.

Standard Mobile Phase Configurations

| System Type | Solvent Composition | Target Application | Mechanism |

| The Workhorse | DCM : MeOH : | General piperazine synthesis; crude reaction mixtures. | Ammonia competes for silanol binding sites, allowing the amine to elute freely. |

| The "Greener" Alternative | EtOAc : EtOH : | When chlorinated solvents must be avoided.[1] | Triethylamine ( |

| High Polarity | DCM : 7N | Highly polar, water-soluble piperazine salts. | Uses pre-saturated ammonia solution to maintain consistent basicity during gradient elution. |

Critical Technical Note: Do not simply add aqueous ammonium hydroxide (

) to Dichloromethane (DCM) directly; they are immiscible. You must premix theinto the Methanol (MeOH) first, ensuring a homogeneous polar modifier before adding it to the non-polar DCM.

Part 2: Troubleshooting Tailing & Resolution

If your compound streaks from the baseline to the solvent front, solvent polarity is not your issue—silanol activity is.

Protocol: Silica Gel Pre-treatment (The "Neutralization" Method)